
1-(Oxolan-2-yl)propan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with acetone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxolane ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using standard techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
1-(Oxolan-2-yl)propan-2-one, also known as C7H12O2, is a chemical compound featuring a five-membered oxolane ring attached to a propanone structure. Its molecular weight is 128.17 g/mol. This compound is a versatile small molecule scaffold that has applications in organic synthesis and as an organic buffer for biology and biochemistry .
Applications
- Organic Synthesis this compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Biochemical Studies This compound may exhibit biological activities, particularly in enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for specific enzymes, potentially modulating cellular processes and leading to the formation of biologically active metabolites, which could have implications in drug development and metabolic engineering.
Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Oxolan-3-yl)propan-2-one | Similar structure with a different ketone position | Variability in reactivity due to functional group positioning |
3-(Oxolan-2-yl)propan-1-ol | Contains an alcohol group instead of a ketone | Different functional group affects biological activity |
Oxolane (Tetrahydrofuran) | Simpler structure without propanone functionality | Lacks reactivity associated with ketone groups |
This compound | Features a five-membered ring similar to oxolane | Distinct stereochemistry affects reactivity |
Mechanism of Action
The mechanism by which 1-(Oxolan-2-yl)propan-2-one exerts its effects involves interactions with various molecular targets. The oxolane ring and the ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-(Oxolan-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)propan-2-one: This compound has a similar structure but with the oxolane ring attached at a different position.
1-(Oxan-2-yl)propan-2-one: This compound features an oxane ring instead of an oxolane ring.
1-(Piperidin-2-yl)propan-2-one: This compound contains a piperidine ring instead of an oxolane ring.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(oxolan-2-yl)propan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYVBWMBMGJLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456054 | |
Record name | 1-(oxolan-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-73-0 | |
Record name | 1-(Tetrahydro-2-furanyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(oxolan-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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